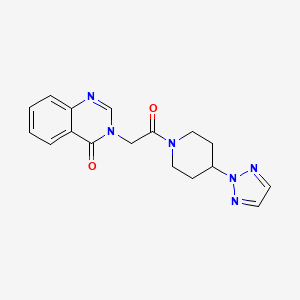
3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their wide range of biological activities, including antihypertensive, antimicrobial, and potential as pharmacological agents .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclocondensation of anthranilic acid derivatives with various one-carbon donors or secondary amines. For instance, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from methyl anthranilate using a novel route . Similarly, piperidine derivatives with a quinazoline ring system were prepared and tested for antihypertensive activity . The synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones involved the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of excess piperidine .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex, with various substituents influencing their biological activity. X-ray crystallography has been used to determine the structure of these compounds, as seen in the study of quinazolinone derivatives containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety and 4-piperidinyl linker . Similarly, the structure of novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety was confirmed via single-crystal X-ray diffraction .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclization, nitrosation, and acetylation, to form different heterocyclic systems. For example, the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with active methylene compounds resulted in condensed products that could be cyclized to 1,2,4-triazolo[3,2-f]quinazolin-9(1H)-one . The triazene linkage in 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline was found to be resistant to certain conditions but could decompose under others .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance their biological activity and solubility in biological media. For instance, the antimicrobial activity of quinoline derivatives was analyzed and correlated with the energy difference between the HOMO and LUMO energy levels obtained from DFT studies . The antihypertensive activity of piperidine derivatives with a quinazoline ring system was also evaluated in vivo using spontaneously hypertensive rats .
Propriétés
IUPAC Name |
3-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-9-5-13(6-10-21)23-19-7-8-20-23)11-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7-8,12-13H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGYCRYMYNGBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)
![N-(1-Cyanocycloheptyl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B3004479.png)
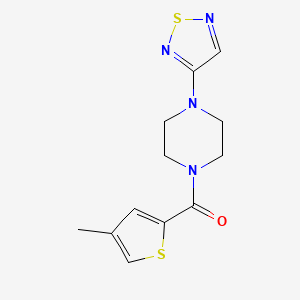
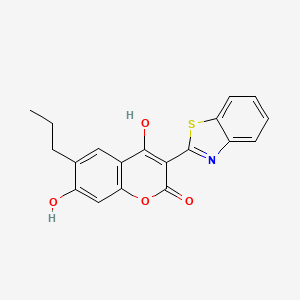
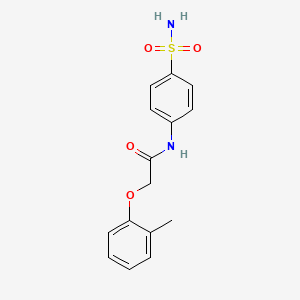

![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)
![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)


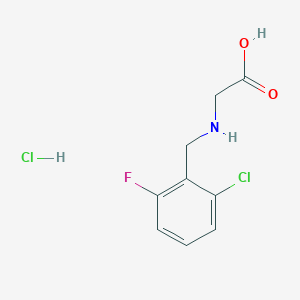
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)